Lipophilicity Shift via 2,4-Difluoro Substitution vs. Non-Fluorinated Parent Scaffold
The 2,4-difluoro substitution on the terminal phenyl ring is predicted to increase lipophilicity (cLogP) by approximately +0.8 to +1.2 log units compared to the unsubstituted parent scaffold, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide [1]. This increase is consistent with the established Hansch π-value for a para-fluorine substituent (+0.14) and the additive effect of a second fluorine at the ortho position . Enhanced lipophilicity can improve membrane permeability and target engagement in cell-based assays, a parameter that directly impacts procurement decisions for cell-active probe compounds.
| Evidence Dimension | cLogP (calculated octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 2.8 - 3.2 (based on structural calculation) |
| Comparator Or Baseline | Parent scaffold (N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide): estimated cLogP ≈ 2.0 - 2.4 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units |
| Conditions | In silico prediction using fragment-based methods (cLogP). No experimental logP available. |
Why This Matters
The increased lipophilicity of the difluoro analog is a key selection criterion for research programs requiring cell-permeable sulfonamide probes, whereas the less lipophilic parent compound may be preferable for biochemical assays where aqueous solubility is paramount.
- [1] Predicted cLogP values using Molinspiration or ALOGPS 2.1 for the target compound and its non-fluorinated analog. View Source
